3-Chloro-5-propoxyphenol (CAS 1881291-13-9): A Strategic Scaffold for Advanced Medicinal Chemistry and Materials Science
3-Chloro-5-propoxyphenol (CAS 1881291-13-9): A Strategic Scaffold for Advanced Medicinal Chemistry and Materials Science
Executive Summary
In the landscape of modern drug discovery and advanced polymer synthesis, the selection of highly functionalized building blocks dictates the efficiency of downstream library generation. 3-Chloro-5-propoxyphenol (CAS: 1881291-13-9) is a tri-substituted benzene derivative that offers a unique triad of reactive sites: a phenolic hydroxyl group, a meta-positioned aryl chloride, and a lipophilic propoxy ether.
This whitepaper provides an in-depth technical analysis of 3-Chloro-5-propoxyphenol. By dissecting its physicochemical profile and mapping its orthogonal reactivity, we provide researchers with field-proven, self-validating protocols to leverage this molecule in complex synthetic workflows, including transition-metal-catalyzed cross-couplings and selective etherifications.
Physicochemical Profiling
Understanding the baseline metrics of a building block is critical for predicting its behavior in biological systems (e.g., ADME properties) and its solubility profile during synthesis. The propoxy chain specifically tunes the lipophilicity of the core aromatic ring, making it an excellent candidate for central nervous system (CNS) penetrant scaffolds or hydrophobic polymer matrices [1].
Table 1: Quantitative Physicochemical Data
| Property | Value | Implication for Development |
| CAS Number | 1881291-13-9 | Unique registry identifier for procurement. |
| Molecular Formula | C₉H₁₁ClO₂ | Defines the fundamental atomic composition. |
| Molecular Weight | 186.63 g/mol | Low molecular weight; ideal for Fragment-Based Drug Discovery (FBDD). |
| SMILES | CCCOC1=CC(=CC(=C1)O)Cl | Useful for in silico docking and computational modeling. |
| XLogP3-AA | 3.1 | Optimal lipophilicity (LogP ~3) for oral bioavailability and membrane permeability. |
| Topological Polar Surface Area | 29.5 Ų | Highly favorable for blood-brain barrier (BBB) penetration (< 90 Ų). |
| H-Bond Donors / Acceptors | 1 / 2 | Complies with Lipinski’s Rule of Five; ensures target interaction via the phenol. |
Structural and Mechanistic Utility: The Causality of Reactivity
As a Senior Application Scientist, it is imperative to move beyond simply listing reactions and instead understand why 3-Chloro-5-propoxyphenol behaves the way it does under specific conditions. Its utility stems from orthogonal reactivity —the ability to selectively modify one functional group without protecting the others.
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The Phenolic Hydroxyl (-OH): With a pKa of approximately 10, the phenol is easily deprotonated by mild bases (e.g., K₂CO₃). This allows for selective O-alkylation via the without risking the elimination side-reactions commonly seen with stronger bases [2].
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The Aryl Chloride (-Cl): Historically, aryl chlorides were considered "dead" to cross-coupling due to the high bond dissociation energy of the C-Cl bond (~96 kcal/mol) compared to C-Br or C-I. However, modern palladium catalysis utilizing electron-rich, sterically bulky dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos) forces the Pd(0) center to be highly electron-rich, effectively lowering the activation barrier for oxidative addition into the stubborn C-Cl bond [3].
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The Propoxy Group (-OPr): Being moderately electron-donating via resonance, it slightly deactivates the meta-chloride toward nucleophilic aromatic substitution (SNAr) but enriches the aromatic ring, making the core highly susceptible to electrophilic aromatic substitution (EAS) at the ortho and para positions relative to the oxygen substituents.
Workflow Visualization
Fig 1. Divergent synthetic pathways leveraging the orthogonal functional groups of 3-Chloro-5-propoxyphenol.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. They incorporate specific checkpoints to ensure the chemical logic holds true at the bench.
Protocol A: Selective O-Alkylation (Williamson Ether Synthesis)
Objective: To convert the phenol into a highly functionalized ether while leaving the aryl chloride intact for downstream cross-coupling.
Mechanistic Rationale: We utilize Potassium Carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF). K₂CO₃ is a mild base; it is strong enough to deprotonate the phenol (pKa ~10) to form the reactive phenoxide nucleophile, but not strong enough to cause base-catalyzed degradation of sensitive alkyl halides or trigger unwanted elimination (E2) pathways [2].
Step-by-Step Procedure:
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Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-Chloro-5-propoxyphenol (1.0 eq, 5.0 mmol) in anhydrous DMF (15 mL) under a nitrogen atmosphere.
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Deprotonation: Add finely ground anhydrous K₂CO₃ (2.0 eq, 10.0 mmol). Stir the suspension at room temperature for 30 minutes. Validation Checkpoint: The solution may undergo a slight color change as the phenoxide anion is generated.
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Alkylation: Dropwise, add the primary alkyl halide (e.g., benzyl bromide, 1.1 eq, 5.5 mmol).
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Reaction: Heat the mixture to 60 °C and stir for 4–6 hours. Monitor via TLC (Hexanes:EtOAc 4:1). The starting material spot (UV active, stains with KMnO₄) should disappear.
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Workup: Cool to room temperature, quench with distilled water (30 mL), and extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove residual DMF.
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Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: To couple the stubborn aryl chloride with an arylboronic acid to form a biaryl scaffold, a ubiquitous motif in pharmaceuticals.
Mechanistic Rationale: Aryl chlorides resist oxidative addition. We employ Pd₂(dba)₃ as the metal precursor and XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) as the ligand. The extreme steric bulk of XPhos promotes the formation of a highly reactive, mono-ligated Pd(0) species, while its electron-rich dicyclohexylphosphine moiety pumps electron density into the palladium center, forcing the oxidative addition into the C-Cl bond [3].
Fig 2. Mechanism of Pd-catalyzed Suzuki-Miyaura cross-coupling on the aryl chloride moiety.
Step-by-Step Procedure:
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Preparation: To an oven-dried Schlenk tube, add 3-Chloro-5-propoxyphenol (1.0 eq, 2.0 mmol), the desired arylboronic acid (1.2 eq, 2.4 mmol), Pd₂(dba)₃ (0.02 eq, 2 mol% Pd), XPhos (0.04 eq, 4 mol%), and K₃PO₄ (2.0 eq, 4.0 mmol).
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Inert Atmosphere: Evacuate and backfill the tube with Argon three times. Critical Step: Oxygen will irreversibly oxidize the phosphine ligand, killing the catalytic cycle.
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Solvent Addition: Add degassed Toluene/Water (10:1 v/v, 10 mL) via syringe. The biphasic system aids in dissolving the inorganic base while keeping the organics in the toluene layer.
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Reaction: Seal the tube and heat to 100 °C for 12 hours with vigorous stirring.
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Workup & Isolation: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via column chromatography.
Storage and Handling Safety
To maintain the integrity of 3-Chloro-5-propoxyphenol and ensure laboratory safety, adhere to the following guidelines:
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from prolonged exposure to light and strong oxidizing agents to prevent degradation of the phenolic moiety.
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Toxicity & PPE: As a halogenated phenol derivative, it is a suspected skin and eye irritant. Handle exclusively under a chemical fume hood using nitrile gloves, safety goggles, and a lab coat.
